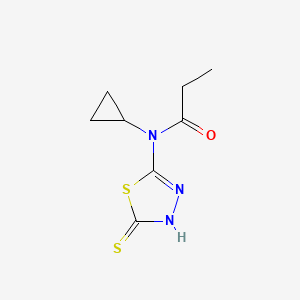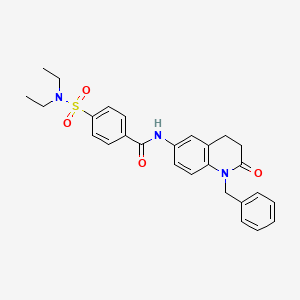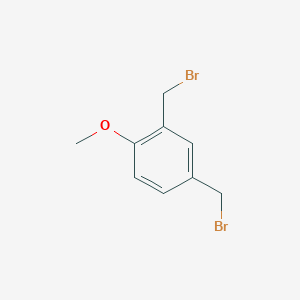
N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C8H11N3OS2 and its molecular weight is 229.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis and evaluation of various derivatives, including those related to N-cyclopropyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)propanamide, for their antimicrobial activities. A study by A. Evren, L. Yurttaş, and Meral Yılmaz-Cankilic (2020) synthesized new compounds by reacting N-(naphthalen-1-yl)propanamide with 2-mercapto aryl or dithiocarbamate salt derivatives. These compounds showed notable activity against a range of bacteria and fungi, with certain derivatives exhibiting antifungal activity comparable to ketoconazole and anti-gram-positive bacterial activity at potency levels half that of chloramphenicol Evren, Yurttaş, & Yılmaz-Cankilic, 2020.
Herbicidal Activity
Another application area of derivatives of this compound is in the development of herbicides. Liu and Shi (2014) designed and synthesized novel compounds with thiadiazole rings, showing moderate to good selective herbicidal activity against specific plant species. This highlights the potential of such compounds in agricultural chemistry to control unwanted vegetation Liu & Shi, 2014.
Anticancer Activity
In the realm of anticancer research, a new series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies suggest that certain derivatives exhibit cytotoxic activity, offering a foundation for further exploration of these compounds as potential anticancer agents. Notably, derivatives with specific substituents on the phenyl ring showed promising activity against neuroblastoma, colon cancer, and prostate cancer cell lines Mohammadi-Farani, Heidarian, & Aliabadi, 2014.
Sensor Applications
Moreover, derivatives of N-cyclopropyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)propanamide have been investigated for their potential in sensor technology. Mashhadizadeh et al. (2010) conducted comparative studies on mercapto thiadiazole compounds self-assembled on gold nanoparticles as ionophores in carbon paste electrodes for potentiometric determination of copper ions. This application demonstrates the versatility of these compounds beyond pharmaceuticals, extending into analytical chemistry for environmental monitoring and detection Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010.
Properties
IUPAC Name |
N-cyclopropyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS2/c1-2-6(12)11(5-3-4-5)7-9-10-8(13)14-7/h5H,2-4H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENZWTXKZARVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CC1)C2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2804350.png)
![(E)-N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B2804351.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2804353.png)
![N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2804354.png)

![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)
![ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate](/img/structure/B2804363.png)
![3',4'-dichloro-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2804366.png)
![6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2804367.png)

![4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2804370.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2804371.png)
